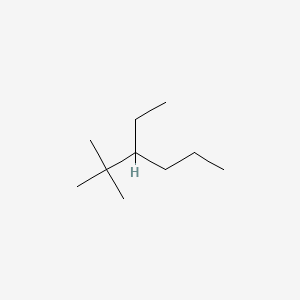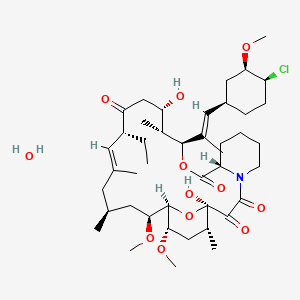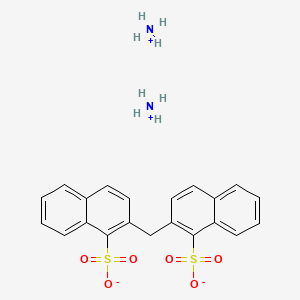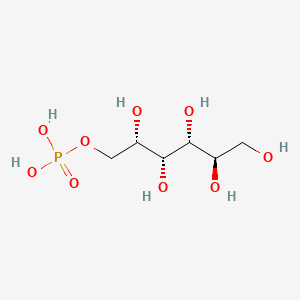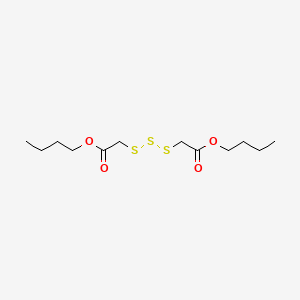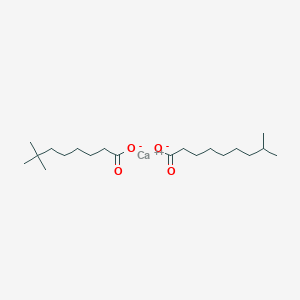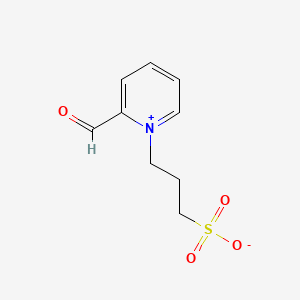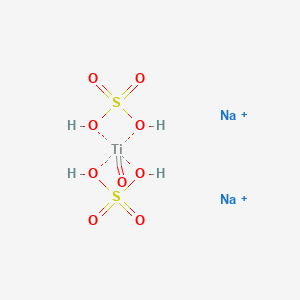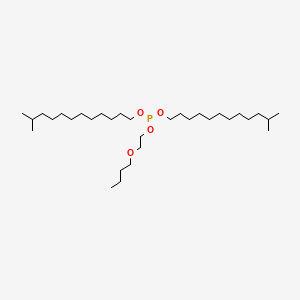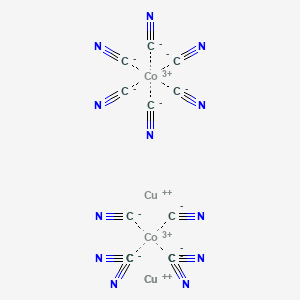
Tricopper bis(hexa(cyano-C)cobaltate(3-))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricopper bis[hexa(cyano-C)cobaltate(3-)] is a coordination compound with the molecular formula C₆CoN₆3/2Cu It is known for its unique structure, which involves copper and cobalt ions coordinated with cyanide ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricopper bis[hexa(cyano-C)cobaltate(3-)] typically involves the reaction of copper salts with cobalt cyanide complexes. One common method is to dissolve copper(II) sulfate and potassium hexacyanocobaltate(III) in water, followed by mixing the solutions under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with water to remove impurities.
Industrial Production Methods: While specific industrial production methods for tricopper bis[hexa(cyano-C)cobaltate(3-)] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Tricopper bis[hexa(cyano-C)cobaltate(3-)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Cyanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) species.
Applications De Recherche Scientifique
Tricopper bis[hexa(cyano-C)cobaltate(3-)] has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of tricopper bis[hexa(cyano-C)cobaltate(3-)] involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes.
Comparaison Avec Des Composés Similaires
Hexacyanocobaltate(III): A related compound with similar coordination properties but without the copper component.
Copper(II) cyanide: Another cyanide complex of copper, but with different structural and electronic properties.
Uniqueness: Tricopper bis[hexa(cyano-C)cobaltate(3-)] is unique due to its combination of copper and cobalt ions, which provides distinct electronic and catalytic properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity.
Propriétés
Numéro CAS |
14518-26-4 |
|---|---|
Formule moléculaire |
C12Co2Cu3N12 |
Poids moléculaire |
620.71 g/mol |
Nom IUPAC |
tricopper;cobalt(3+);dodecacyanide |
InChI |
InChI=1S/12CN.2Co.3Cu/c12*1-2;;;;;/q12*-1;2*+3;3*+2 |
Clé InChI |
LOLQUVJNWUXJEY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


